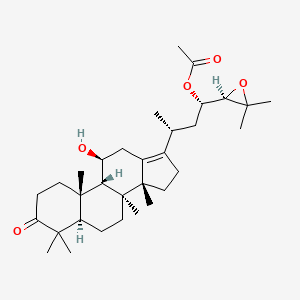

Alisol B 23-acetate

Description

Alisol B 23-acetate is a natural product found in Alisma plantago-aquatica and Alisma with data available.

Properties

IUPAC Name |

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOAQXKIIGTTRE-JSWHPQHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26575-95-1 | |

| Record name | ALISOL B 23-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y3NE3ZV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alisol B 23-acetate from Alisma orientalis: A Technical Guide for Researchers

An in-depth exploration of the isolation, quantification, and molecular mechanisms of a promising natural compound.

This technical guide provides a comprehensive overview of Alisol B 23-acetate, a significant bioactive triterpenoid derived from the rhizomes of Alisma orientalis (Oriental water plantain). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the compound's key signaling pathways.

Introduction

This compound is a protostane-type triterpenoid that has garnered considerable attention for its diverse pharmacological activities.[1][2] Isolated from Alisma orientalis, a plant with a long history in traditional medicine, this compound has demonstrated potent anti-cancer, anti-inflammatory, hepatoprotective, and immunomodulatory properties.[3][4] Its multifaceted biological effects are attributed to its interaction with several key cellular signaling pathways, making it a compelling candidate for further investigation and drug development.

Isolation and Purification of this compound

The extraction and purification of this compound from Alisma orientalis rhizomes are critical steps for its characterization and biological evaluation. Various methods have been developed, each with distinct advantages in terms of yield, purity, and scalability.

Experimental Protocols

Protocol 1: Reflux Extraction and Crystallization

This method is a common and relatively straightforward approach for obtaining this compound.

-

Extraction:

-

Powdered dried rhizomes of Alisma orientalis are subjected to reflux extraction with an alcohol, typically 70-95% ethanol, at a solid-liquid ratio of 1:13 (g/mL).[4]

-

The extraction is performed for approximately 2 hours and repeated for 3 cycles to maximize yield.

-

-

Enrichment:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is then partitioned with ethyl acetate to enrich the triterpenoid fraction.

-

-

Purification:

-

The enriched extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

-

Crystallization:

-

The fractions containing this compound are combined and concentrated.

-

The residue is dissolved in ethyl acetate and allowed to crystallize upon cooling, yielding high-purity this compound.

-

Protocol 2: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that offers rapid and efficient separation.

-

Sample Preparation:

-

A chloroform-soluble extract of Alisma orientalis is prepared.

-

-

Chromatography:

-

The separation is performed using a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (10:2:10:7, v/v).

-

The chloroform-soluble fraction is injected into the CPC system.

-

-

Fraction Collection and Analysis:

-

Fractions are collected and analyzed by LC-ELSD (Liquid Chromatography-Evaporative Light Scattering Detection) to identify those containing this compound.

-

Protocol 3: Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC)

This method combines the efficiency of SFE with the high-resolution separation of HSCCC.

-

Supercritical Fluid Extraction:

-

Extraction is carried out using a preparative SFE system with CO2 at a pressure of 15 MPa and a temperature of 36°C for 4 hours.

-

-

High-Speed Counter-Current Chromatography:

-

The SFE extract is directly purified by HSCCC.

-

A two-phase solvent system, for example, n-hexane/ethyl acetate/methanol/water (6:4:5:5, v/v), is used in a stepwise elution mode.

-

-

Product Analysis:

-

The purity of the isolated this compound is determined by HPLC.

-

Quantitative Data on Isolation and Purification

The efficiency of these methods can be compared based on the reported yield and purity of the final product.

| Method | Starting Material | Yield | Purity | Reference |

| Reflux Extraction & Crystallization | 4 kg Alisma orientalis rhizomes | 3.3 g | 95.48% | |

| Centrifugal Partition Chromatography | 870 mg chloroform extract | 205.3 mg | >98% | |

| Supercritical Fluid Extraction & HSCCC | Not specified | Not specified | 99.8% |

Quantification of this compound

Accurate quantification of this compound in plant material and biological samples is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Experimental Protocol: HPLC Analysis

-

Chromatographic System: An HPLC system equipped with a UV detector is typically used.

-

Column: A C18 column (e.g., 2.1 × 50 mm, 1.7 μm) is suitable for separation.

-

Mobile Phase: A gradient elution with water and acetonitrile is commonly used.

-

Detection: The wavelength for detection is typically set at 208 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard of known concentration.

Quantitative Data on this compound Content

The concentration of this compound can vary depending on the source and preparation of the Alisma orientalis rhizomes.

| Sample Type | Concentration Range | Method | Reference |

| Alismatis Rhizoma (Herbal Markets) | 0.15% to 0.56% | HPLC | |

| Alismatis Rhizoma (Dried Weight) | 1.13-8.59 mg/g | HPLC-ESI-MS | |

| Methanol Extract | 0.2365% | HPLC-PDA |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

Induction of Apoptosis via ROS Generation and JNK Activation

This compound has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects.

Activation of the Farnesoid X Receptor (FXR) Signaling Pathway

This compound acts as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. Activation of FXR by this compound contributes to its hepatoprotective and anti-atherosclerotic effects.

Conclusion

This compound, a key bioactive constituent of Alisma orientalis, presents a compelling profile for further pharmacological research and development. This guide provides a foundational understanding of its isolation, quantification, and molecular mechanisms of action. The detailed protocols and summarized quantitative data offer a practical resource for scientists, while the elucidation of its effects on critical signaling pathways provides a basis for targeted therapeutic strategies. Further investigation into the clinical potential of this compound is warranted to fully explore its promise in treating a range of human diseases.

References

- 1. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. aminer.org [aminer.org]

- 4. Extraction process optimization of this compound from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

Alisol B 23-acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol B 23-acetate is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, a plant used in traditional medicine.[1] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tetracyclic triterpenoid core with an acetate group at the C-23 position. Its detailed chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | --INVALID-LINK-- |

| CAS Number | 26575-95-1 | [1] |

| Molecular Formula | C₃₂H₅₀O₅ | [1] |

| Molecular Weight | 514.7 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | C--INVALID-LINK--(C)C)OC(=O)C">C@HC2=C3C--INVALID-LINK--O | --INVALID-LINK-- |

| InChI Key | NLOAQXKIIGTTRE-JSWHPQHOSA-N | --INVALID-LINK-- |

| Solubility | Soluble in DMSO |

Biological Activities and Signaling Pathways

This compound exerts a wide range of biological effects by modulating several key signaling pathways. Its primary activities include the induction of apoptosis and autophagy in cancer cells, as well as anti-inflammatory and hepatoprotective actions.

Anticancer Activity: Apoptosis and Autophagy

This compound has demonstrated significant anticancer potential in various cancer cell lines, including colon, lung, and hepatocellular carcinoma. Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and autophagy.

One of the key pathways targeted by this compound is the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, this compound can lead to the dephosphorylation of Akt and mTOR, which in turn promotes apoptosis and autophagy.

Another critical mechanism is the generation of Reactive Oxygen Species (ROS) and activation of the JNK pathway . In human colon cancer cells, this compound has been shown to increase intracellular ROS levels, leading to the activation of c-Jun N-terminal kinase (JNK), which subsequently triggers autophagic-dependent apoptosis.

Hepatoprotective and Anti-inflammatory Activity

This compound exhibits protective effects on the liver, partly through the activation of the Farnesoid X Receptor (FXR) , a nuclear receptor crucial for bile acid homeostasis and lipid metabolism. Activation of FXR by this compound leads to the regulation of downstream target genes such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), contributing to reduced liver injury and inflammation.

Experimental Protocols

Extraction and Isolation of this compound from Alisma orientale

A common method for the extraction and isolation of this compound from the dried rhizomes of Alisma orientale involves reflux extraction followed by chromatographic purification.

Materials:

-

Dried and powdered rhizomes of Alisma orientale

-

70% Ethanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

Protocol:

-

Extraction:

-

Mix the powdered rhizomes of Alisma orientale with 70% ethanol in a solid-to-liquid ratio of 1:13 (g/mL).

-

Perform reflux extraction for 2 hours.

-

Repeat the extraction process for a total of 3 cycles to maximize the yield.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and concentrate to yield the purified compound.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 6, 9 µM) for 24 or 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay is used to detect and quantify apoptotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Harvest the cells after treatment with this compound.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities. Its ability to induce apoptosis and autophagy in cancer cells through the modulation of key signaling pathways like PI3K/Akt/mTOR and ROS/JNK highlights its potential as a therapeutic agent. Furthermore, its hepatoprotective and anti-inflammatory effects, mediated by FXR activation, suggest broader clinical applications. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate its clinical utility and to develop it as a novel therapeutic agent.

References

An In-depth Technical Guide to Alisol B 23-acetate

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of Alisol B 23-acetate, a natural triterpenoid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₀O₅ | [1][2][3][4] |

| Molecular Weight | 514.7 g/mol [1] | 514.74 g/mol |

| CAS Number | 26575-95-1 | |

| Synonyms | 23-Acetylalismol B, 23-O-Acetylalisol B, Alisol B monoacetate |

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of pharmacological activities, making it a promising candidate for further investigation in drug development.

Key Biological Activities:

-

Anticancer Activity: It has demonstrated efficacy against various cancer cell lines, including ovarian, colon, lung, and gastric cancer. Its mechanisms include inducing apoptosis, promoting the generation of reactive oxygen species (ROS), and downregulating key proteins involved in cell cycle progression and metastasis such as CDK4/6 and MMP-2/9.

-

Anti-inflammatory and Hepatoprotective Effects: this compound possesses anti-inflammatory and liver-protective properties.

-

Metabolic Regulation: It has been shown to alleviate high-fat diet-induced insulin resistance by activating the SIRT1/FOXO1 axis and the PI3K/AKT pathway.

-

Antiviral Activity: Research indicates that this compound can inhibit the entry of coronaviruses, including SARS-CoV-2, and suppress pro-inflammatory T-cell responses.

-

Nephrotoxicity: At certain concentrations, this compound can induce autophagy-mediated apoptosis and nephrotoxicity in human renal proximal tubular cells.

Signaling Pathways and Mechanisms of Action

This compound modulates several key signaling pathways to exert its biological effects.

PI3K/Akt/mTOR Pathway:

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This inhibition is a key mechanism in its ability to induce autophagy-mediated apoptosis in certain cell types.

References

- 1. Alisol B 23-monoacetate | C32H50O5 | CID 3084460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. realgenelabs.com [realgenelabs.com]

- 3. Alisol A 24-Acetate and this compound Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C32H50O5 | CID 14036811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Alisol B 23-Acetate: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol B 23-acetate, a naturally occurring triterpenoid isolated from the rhizomes of Alisma orientale, has emerged as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects. The information presented herein is a synthesis of current scientific literature, intended to support further research and drug development efforts in this area.

Core Anticancer Mechanisms

This compound (AB23A) combats cancer through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, triggering cellular self-digestion (autophagy), and impeding the spread of cancer cells (metastasis). These effects are orchestrated through the modulation of several key intracellular signaling pathways.

Induction of Apoptosis

AB23A is a potent inducer of apoptosis in a variety of cancer cell lines. This is achieved through the intrinsic, or mitochondrial, pathway of apoptosis. Key events include the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.[1] This process is regulated by the Bcl-2 family of proteins. AB23A has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and favoring apoptosis.[2][3][4] This cascade culminates in the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.[4]

Furthermore, in some cancer cell types, such as human colon cancer cells, AB23A-induced apoptosis is dependent on the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Cell Cycle Arrest

A fundamental strategy of many anticancer agents is to halt the uncontrolled proliferation of cancer cells. This compound effectively arrests the cell cycle, predominantly at the G1 phase, in various cancer cell lines, including non-small cell lung cancer, ovarian cancer, and colon cancer cells. This G1 phase arrest is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) and cyclin D1.

Modulation of Key Signaling Pathways

The anticancer activities of this compound are underpinned by its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. In non-small cell lung cancer cells, AB23A has been demonstrated to significantly reduce the phosphorylation levels of PI3K, Akt, and mTOR, effectively inhibiting this pro-survival signaling cascade.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In gastric cancer cells, AB23A has been shown to regulate the activation of MAPK signaling, contributing to its apoptotic effects.

-

SHH/GLI3 Signaling: In breast cancer cells with alterations in the MED12 gene, this compound has been found to block GLI3-dependent Sonic hedgehog (SHH) signaling, reversing enhanced cellular proliferation and colony formation.

Inhibition of Metastasis

The metastatic spread of cancer is a major cause of mortality. This compound has demonstrated the ability to suppress the migration and invasion of cancer cells, key processes in metastasis. This is achieved, at least in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell movement.

Influence on the Tumor Microenvironment

Recent studies have indicated that this compound can also modulate the tumor microenvironment. It has been shown to influence the polarization of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that can promote tumor growth and progression. By targeting the CD11b/CD18 integrin, AB23A can improve the polarization of TAMs, potentially shifting them towards a more anti-tumor phenotype.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: Effects of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Viability Reduction (%) | Reference |

| AGS | Gastric Cancer | 10 | 24 | ~0.7 | |

| AGS | Gastric Cancer | 20 | 24 | ~17.2 | |

| AGS | Gastric Cancer | 30 | 24 | ~51.7 | |

| AGS | Gastric Cancer | 40 | 24 | ~63.4 | |

| AGS | Gastric Cancer | 50 | 24 | ~72.1 | |

| A549 | Non-Small Cell Lung Cancer | 6, 9 | 12, 24, 48 | Dose- and time-dependent | |

| HCT116 | Colon Cancer | 20 | 24 | Significant reduction | |

| SW620 | Colon Cancer | 20 | 24 | Significant reduction | |

| HEY | Ovarian Cancer | 2.5 - 20 | 24, 48 | Significant inhibition | |

| A2780 | Ovarian Cancer | 2.5 - 20 | 24, 48 | Significant inhibition | |

| A2780/Taxol | Ovarian Cancer | 2.5 - 20 | 24, 48 | Significant inhibition |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| A549 | Non-Small Cell Lung Cancer | 6, 9 | 24 | Increased apoptosis, G1 phase arrest | |

| AGS | Gastric Cancer | 10 - 50 | 24 | Increased sub-G1 fraction | |

| HCT116 | Colon Cancer | 20 | 24 | G1 phase arrest | |

| SW620 | Colon Cancer | 20 | 24 | G1 phase arrest | |

| HEY | Ovarian Cancer | 2.5 - 20 | - | G1 phase arrest, increased sub-G1 |

Experimental Protocols

This section outlines the general methodologies used in the cited studies to investigate the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with this compound as described for the viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated and harvested as described above.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Western Blotting

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay

-

Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.

-

Imaging: Images of the wound are captured at different time points (e.g., 0 and 24 hours).

-

Analysis: The rate of wound closure is measured to assess cell migration.

Transwell Invasion Assay

-

Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are used.

-

Cell Seeding: Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free medium.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The plate is incubated to allow the cells to invade through the Matrigel and the membrane.

-

Staining and Counting: After incubation, non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Key signaling pathways modulated by this compound in cancer cells.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a multi-target agent with significant potential for cancer therapy. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK highlights its promise. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and to develop it as a novel anticancer drug. This guide provides a foundational understanding of its mechanism of action to aid researchers in these future endeavors.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. This compound inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]

Alisol B 23-acetate as an FXR Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol B 23-acetate, a natural triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising therapeutic agent due to its potent activation of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Its activation has been identified as a key therapeutic strategy for a variety of metabolic and liver-related disorders. This technical guide provides a comprehensive overview of this compound's function as an FXR agonist, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action: FXR Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic processes.

A key downstream effect of FXR activation is the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1] SHP, in turn, represses the activity of Liver Receptor Homolog-1 (LRH-1), a key transcriptional activator of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This cascade provides a negative feedback mechanism to control bile acid levels.[1]

Furthermore, activated FXR directly upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[2][3] This enhances the clearance of bile acids from the liver, protecting hepatocytes from bile acid-induced toxicity.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound as an FXR agonist from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter Measured | Concentration of this compound | Result | Reference |

| Luciferase Reporter Assay | HepG2 | Luciferase Activity | 10 µM | 4.3-fold increase | |

| Potency (EC50) | Not reported in the reviewed literature |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)

NASH was induced by a methionine and choline-deficient (MCD) diet for 4 weeks. This compound was administered orally for the same duration.

| Dosage of this compound (mg/kg/day) | Effect on Serum ALT Levels | Effect on Serum AST Levels | Effect on Hepatic Triglyceride Accumulation | Reference |

| 15 | Significant decrease | Significant decrease | Significant reduction | |

| 30 | Significant decrease | Significant decrease | Significant reduction | |

| 60 | Significant decrease | Significant decrease | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate this compound as an FXR agonist.

FXR Activation: Luciferase Reporter Gene Assay

This assay is a common in vitro method to determine if a compound can activate a specific transcription factor, in this case, FXR.

Objective: To quantify the ability of this compound to activate the transcriptional activity of FXR.

Materials:

-

Cell Line: Human hepatoma cell line (HepG2)

-

Plasmids:

-

FXR expression vector (e.g., pCMV-FXR)

-

RXR expression vector (e.g., pCMV-RXR)

-

FXR-responsive reporter plasmid containing a luciferase gene downstream of an FXRE (e.g., pGL3-BSEP-luc, containing the BSEP promoter)

-

A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Reagents:

-

This compound

-

Lipofectamine 2000 or similar transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

Procedure:

-

Cell Culture and Transfection:

-

Seed HepG2 cells in 24-well plates at a density of 5 x 10^4 cells/well and culture overnight in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with the FXR expression vector, RXR expression vector, the FXR-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064).

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.

-

Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.

-

In Vivo Efficacy: Murine Model of Non-Alcoholic Steatohepatitis (NASH)

Animal models are crucial for evaluating the therapeutic potential of a drug candidate in a physiological context. The MCD diet-induced NASH model is widely used to study the efficacy of FXR agonists.

Objective: To assess the in vivo efficacy of this compound in a mouse model of NASH.

Materials:

-

Animals: Male C57BL/6J mice (8-10 weeks old)

-

Diets:

-

Control diet

-

Methionine and choline-deficient (MCD) diet

-

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Equipment:

-

Gavage needles

-

Blood collection supplies

-

Histology equipment

-

Procedure:

-

Acclimatization: Acclimate the mice for one week with free access to standard chow and water.

-

Induction of NASH and Treatment:

-

Divide the mice into several groups:

-

Control group (fed control diet)

-

MCD group (fed MCD diet)

-

MCD + this compound groups (fed MCD diet and treated with different doses of this compound, e.g., 15, 30, 60 mg/kg/day)

-

-

Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 4 weeks).

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis.

-

Euthanize the mice and collect liver tissue.

-

Serum Analysis: Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury. Measure serum triglyceride levels.

-

Histological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.

-

Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of FXR target genes (e.g., SHP, BSEP, CYP7A1).

-

Conclusion

This compound is a potent natural FXR agonist with demonstrated efficacy in both in vitro and in vivo models of liver disease. Its ability to modulate the FXR signaling pathway, leading to improved bile acid homeostasis and lipid metabolism, makes it a compelling candidate for further drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel FXR agonists. Further research is warranted to determine its precise potency (EC50) and to fully elucidate its therapeutic potential in clinical settings.

References

- 1. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human FXR Regulates SHP Expression through Direct Binding to an LRH-1 Binding Site, Independent of an IR-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

Alisol B 23-Acetate: A Deep Dive into Its Pro-Apoptotic Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alisol B 23-acetate, a naturally occurring triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising candidate in oncology research due to its potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's ability to induce apoptosis in various cancer cell lines, presenting key quantitative data and detailed experimental protocols to support further investigation and drug development efforts.

Core Mechanism: Induction of Apoptosis through Multiple Signaling Cascades

This compound exerts its cytotoxic effects primarily by triggering programmed cell death, or apoptosis, in cancer cells.[3][4] This is achieved through the modulation of several critical signaling pathways, leading to cell cycle arrest, activation of executioner caspases, and ultimately, cell demise. The primary pathways implicated in this compound-induced apoptosis are the PI3K/Akt/mTOR pathway and the reactive oxygen species (ROS)-mediated JNK signaling cascade.

The PI3K/Akt/mTOR Signaling Pathway

A pivotal mechanism through which this compound induces apoptosis is by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and growth.[3] In non-small cell lung cancer (NSCLC) A549 cells, treatment with this compound significantly reduced the phosphorylation levels of PI3K, Akt, and mTOR in a dose- and time-dependent manner, without affecting the total protein levels of these kinases. This inhibition of the PI3K/Akt/mTOR pathway disrupts downstream signaling that would normally promote cell survival, thereby sensitizing the cancer cells to apoptosis.

ROS Generation and JNK Activation

In human colon cancer cells, this compound has been shown to induce apoptosis through a mechanism dependent on the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway. The accumulation of intracellular ROS triggers cellular stress and activates the JNK signaling cascade, a key component of the mitogen-activated protein kinase (MAPK) pathway. This activation of JNK signaling, in turn, contributes to the initiation of the apoptotic program. The use of a ROS scavenger, N-acetylcysteine (NAC), was found to abrogate this compound-induced JNK phosphorylation and subsequent apoptosis, confirming the critical role of ROS in this process.

The Intrinsic (Mitochondrial) Apoptosis Pathway

This compound actively engages the intrinsic apoptosis pathway, which is centered around the mitochondria. This is characterized by a decrease in the mitochondrial membrane potential (MMP) and the regulation of the Bcl-2 family of proteins.

Specifically, this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, an initiator caspase.

Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. This cascade of caspase activation ultimately leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), and the characteristic morphological changes of apoptosis. In some cases, this compound has also been shown to activate caspase-8, suggesting a potential crosstalk with the extrinsic apoptosis pathway.

Quantitative Data on the Effects of this compound

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Result | Citation |

| AGS | Gastric Cancer | MTT Assay | 10 | 24 | ~99.3% viability | |

| AGS | Gastric Cancer | MTT Assay | 20 | 24 | ~82.8% viability | |

| AGS | Gastric Cancer | MTT Assay | 30 | 24 | ~48.3% viability | |

| AGS | Gastric Cancer | MTT Assay | 40 | 24 | ~36.6% viability | |

| AGS | Gastric Cancer | MTT Assay | 50 | 24 | ~27.9% viability | |

| AGS | Gastric Cancer | MTT Assay | 10 | 48 | ~84.1% viability | |

| AGS | Gastric Cancer | MTT Assay | 50 | 48 | ~10.1% viability | |

| AGS | Gastric Cancer | MTT Assay | 10 | 72 | ~77.7% viability | |

| AGS | Gastric Cancer | MTT Assay | 50 | 72 | ~5.1% viability |

| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Result | Citation |

| A549 | Non-Small Cell Lung Cancer | Flow Cytometry | 6 | 24 | Increased apoptosis | |

| A549 | Non-Small Cell Lung Cancer | Flow Cytometry | 9 | 24 | Significant increase in apoptosis | |

| HCT116 | Colon Cancer | Flow Cytometry | 20 | 24 | Significantly increased percentage of apoptotic cells | |

| SW620 | Colon Cancer | Flow Cytometry | 20 | 24 | Significantly increased percentage of apoptotic cells |

| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Result | Citation |

| AGS | Gastric Cancer | Caspase-3 Activity Assay | 10 | 24 | ~105.7% increase | |

| AGS | Gastric Cancer | Caspase-3 Activity Assay | 20 | 24 | ~144.3% increase | |

| AGS | Gastric Cancer | Caspase-3 Activity Assay | 30 | 24 | ~272.5% increase | |

| AGS | Gastric Cancer | Caspase-3 Activity Assay | 40 | 24 | ~340.1% increase | |

| AGS | Gastric Cancer | Caspase-3 Activity Assay | 50 | 24 | ~397.1% increase | |

| AGS | Gastric Cancer | Caspase-9 Activity Assay | 30 | 24 | ~151.2% increase | |

| AGS | Gastric Cancer | Caspase-9 Activity Assay | 50 | 24 | ~185.0% increase |

| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Protein | Change | Citation |

| A549 | Non-Small Cell Lung Cancer | Western Blot | 6, 9 | 24, 48 | p-PI3K, p-Akt, p-mTOR | Significantly reduced | |

| A549 | Non-Small Cell Lung Cancer | Western Blot | 6, 9 | 24 | Bax | Significantly elevated | |

| A549 | Non-Small Cell Lung Cancer | Western Blot | 6, 9 | 24 | Bcl-2 | Markedly downregulated | |

| AGS | Gastric Cancer | Western Blot | 10, 30, 50 | 24 | Bax | Increased by ~154.1%, ~186.3%, ~229.5% | |

| AGS | Gastric Cancer | Western Blot | 10, 30, 50 | 24 | Bcl-2 | Decreased by ~105.3%, ~86.2%, ~51.3% | |

| AGS | Gastric Cancer | Western Blot | 10, 30, 50 | 24 | Survivin | Decreased by ~86.1%, ~68.3%, ~66.4% |

Visualizing the Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Figure 1: Signaling pathways of this compound-induced apoptosis.

Figure 2: General experimental workflow for studying this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., AGS cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) or a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with this compound at the desired concentrations (e.g., 6 and 9 mM in A549 cells) for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blotting

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

-

Cell Lysis: Cells treated with this compound are lysed, and the protein concentration is determined.

-

Assay Reaction: Cell lysates are incubated with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).

-

Signal Measurement: The cleavage of the substrate by the active caspase results in a color change or fluorescence, which is measured using a microplate reader. The activity is typically normalized to the protein concentration and expressed as a fold change relative to the control.

Reactive Oxygen Species (ROS) Measurement

-

Cell Treatment: Cells are treated with this compound for the desired time.

-

Probe Loading: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), at 37°C.

-

Fluorescence Measurement: After incubation, the cells are washed, and the fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader at the appropriate excitation/emission wavelengths (e.g., 488/525 nm for DCF-DA). An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. Its multifaceted mechanism of action, involving the inhibition of the pro-survival PI3K/Akt/mTOR pathway and the activation of the pro-apoptotic ROS/JNK and mitochondrial pathways, makes it an attractive candidate for further preclinical and clinical development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural compound. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.

References

- 1. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic effects of this compound on gastric cancer cells - ProQuest [proquest.com]

- 3. This compound inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisol B 23-acetate: A Potent Modulator of Reactive Oxygen Species in Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alisol B 23-acetate, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has garnered significant attention in the scientific community for its diverse pharmacological activities, particularly its profound effects on cellular redox status. This technical guide provides a comprehensive overview of the role of this compound in the generation of reactive oxygen species (ROS) and the subsequent impact on critical cellular processes. Emerging evidence, detailed herein, demonstrates that this compound-induced ROS generation is a key mechanism underlying its anti-cancer effects, including the induction of apoptosis and autophagy. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the effects of this compound on ROS production, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding and guide future research and development efforts.

Introduction

This compound is a natural compound with a range of reported biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer properties.[1][2] A growing body of research has identified the modulation of intracellular reactive oxygen species (ROS) as a central mechanism of its action, particularly in the context of cancer biology. ROS, a group of highly reactive molecules including superoxide anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of normal cellular metabolism. While essential for various signaling pathways at physiological levels, excessive ROS accumulation leads to oxidative stress, cellular damage, and the activation of cell death pathways such as apoptosis and autophagy.[3]

This compound has been shown to induce ROS generation in various cancer cell lines, leading to the activation of downstream signaling cascades that ultimately result in cell cycle arrest and programmed cell death.[3][4] This guide will delve into the specifics of these mechanisms, presenting the quantitative data that underpins our current understanding, the experimental approaches used to elucidate these effects, and the signaling pathways that are modulated by this compound-induced ROS.

Quantitative Data on this compound and ROS Generation

The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cell lines. These data highlight the dose-dependent and time-dependent nature of its activity.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Concentration (µM) | Treatment Time (h) | Effect | Reference |

| HCT116 (Colon Cancer) | 5 - 20 | 24 | Dose-dependent decrease in cell viability | |

| SW620 (Colon Cancer) | 5 - 20 | 24 | Dose-dependent decrease in cell viability | |

| AGS (Gastric Cancer) | 10 - 50 | 24 | Dose-dependent decrease in cell viability | |

| AGS (Gastric Cancer) | 10 - 50 | 24 | Increased sub-G1 cell fraction (apoptosis) | |

| A549 (Lung Cancer) | Not specified | Not specified | Dose- and time-dependent inhibition of growth | |

| NCI-H292 (Lung Cancer) | Not specified | Not specified | Dose- and time-dependent inhibition of growth | |

| A549 (NSCLC) | 6, 9 | 24, 48 | Marked inhibition of viability | |

| A549 (NSCLC) | 6, 9 | 24 | Enhanced apoptosis | |

| HCC (Hepatocellular Carcinoma) | Not specified | Not specified | Concentration-dependent suppression of cell viability |

Table 2: this compound Induced Changes in Protein Expression and ROS Levels

| Cell Line | Concentration (µM) | Treatment Time (h) | Measured Parameter | Result | Reference |

| HCT116 (Colon Cancer) | Not specified | Not specified | Intracellular ROS | Generation of ROS | |

| HCT116 (Colon Cancer) | Not specified | Not specified | Phosphorylation of JNK | Increased | |

| AGS (Gastric Cancer) | 10, 30, 50 | 24 | Bcl-2 protein level | Decreased (86.2±3.1% at 30 µM, 51.3±4.2% at 50 µM) | |

| AGS (Gastric Cancer) | 10, 30, 50 | 24 | Bax protein level | Increased (186.3±9.3% at 30 µM, 229.5±10.1% at 50 µM) | |

| AGS (Gastric Cancer) | 10 - 50 | 24 | Caspase-3 activity | Increased (up to 397.1±18.7% at 50 µM) | |

| AGS (Gastric Cancer) | 10 - 50 | 24 | Caspase-9 activity | Increased (up to 185.0±2.8% at 50 µM) | |

| AGS (Gastric Cancer) | Not specified | Not specified | DCF-DA levels (ROS) | Increased | |

| A549 (Lung Cancer) | Not specified | Not specified | ROS level | Upregulated | |

| A549 (Lung Cancer) | Not specified | Not specified | Bax/Bcl-2 ratio | Increased | |

| A549 (NSCLC) | 6, 9 | 24, 48 | p-PI3K, p-AKT, p-mTOR | Reduced | |

| Caco-2 (Intestinal Epithelial) | Not specified | Not specified | ROS generation | Inhibited LPS-induced ROS |

Key Signaling Pathways Modulated by this compound-Induced ROS

This compound-induced ROS generation triggers several downstream signaling pathways that are critical for its anti-cancer effects. The following diagrams illustrate these pathways.

Figure 1: this compound induces autophagic-dependent apoptosis via the ROS-JNK signaling pathway.

Figure 2: The role of this compound in activating the MAPK signaling cascade through ROS, leading to apoptosis.

Figure 3: this compound ameliorates LPS-induced intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of this compound in ROS generation and its downstream effects.

Cell Viability Assays (MTT and CCK-8)

-

Principle: These are colorimetric assays that measure cell metabolic activity. Tetrazolium salts (MTT or WST-8 in CCK-8) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., A549, HCT116, AGS) in 96-well plates at a density of 2x10⁴ to 5x10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for the desired time periods (e.g., 12, 24, 48 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: For MTT, solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

-

Measurement of Intracellular ROS

-

Principle: The most common method utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Protocol Outline:

-

Cell Treatment: Treat cells with this compound as described for the viability assays.

-

Probe Loading: Incubate the treated cells with 10 µM DCFH-DA at 37°C for 20-30 minutes in the dark.

-

Washing: Wash the cells with serum-free medium or PBS to remove excess probe.

-

Detection: Measure the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525 nm) or a fluorescence microplate reader.

-

Inhibitor Studies: To confirm the role of ROS, pre-treat cells with a ROS scavenger such as N-acetylcysteine (NAC) before adding this compound.

-

Apoptosis Assay by Flow Cytometry

-

Principle: This assay uses a combination of Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI/7-AAD can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol Outline:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest them by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-AAD.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. The data will allow for the quantification of different cell populations.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol Outline:

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-JNK, PI3K, Akt, mTOR) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the role of this compound in ROS generation and its cellular consequences.

Figure 4: A generalized experimental workflow for characterizing the role of this compound in ROS-mediated cell death.

Conclusion

This compound has emerged as a promising natural compound that exerts potent anti-cancer effects through the induction of reactive oxygen species. This guide has provided a consolidated overview of the quantitative data, key signaling pathways, and experimental methodologies central to understanding its mechanism of action. The ability of this compound to modulate ROS levels and activate downstream apoptotic and autophagic pathways in cancer cells presents a compelling rationale for its further investigation in preclinical and clinical settings. For researchers and drug development professionals, a thorough understanding of these fundamental mechanisms is crucial for designing future studies and potentially harnessing the therapeutic potential of this intriguing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Protostane Triterpenoids: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protostane-type triterpenoids are a class of tetracyclic triterpenes characterized by a unique stereochemistry that distinguishes them from other triterpenoid groups.[1] While found in a limited number of plant genera, they are most prominently isolated from the genus Alisma, particularly from the dried rhizomes of Alisma orientale (also known as "Ze Xie" in traditional Chinese medicine).[1][2] These compounds, often referred to as alisols, have garnered significant scientific interest due to their diverse and potent biological activities.[3] This technical guide provides an in-depth overview of the current state of research on the biological activities of protostane-type triterpenoids, with a focus on their anticancer, anti-inflammatory, antiviral, and vasorelaxant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and insights into the underlying molecular mechanisms.

Anticancer Activity

Protostane-type triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion through the modulation of various signaling pathways.[4]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various protostane-type triterpenoids against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Alisol A | Human oral cancer (SCC-9) | Not specified, but reduced viability | |

| Alisol A | Human oral cancer (HSC-3) | Not specified, but reduced viability | |

| Alisol B | SK-OV3 (Ovarian) | 7.5 (µg/ml) | |

| Alisol B | B16-F10 (Melanoma) | 7.5 (µg/ml) | |

| Alisol B | HT1080 (Fibrosarcoma) | 4.9 (µg/ml) | |

| Alisol B 23-acetate | AGS (Gastric) | ~30-50 | |

| This compound | Non-small cell lung cancer (A549) | Not specified, but inhibited viability | |

| This compound | Hepatocellular carcinoma (HCC) | Not specified, but suppressed viability | |

| Alisol A 24-acetate | SK-OV3 (Ovarian) | 10-20 (µg/ml) | |

| Alisol A 24-acetate | B16-F10 (Melanoma) | 10-20 (µg/ml) | |

| Alisol A 24-acetate | HT1080 (Fibrosarcoma) | 10-20 (µg/ml) | |

| Alisol C 23-acetate | SK-OV3 (Ovarian) | 10-20 (µg/ml) | |

| Alisol C 23-acetate | B16-F10 (Melanoma) | 10-20 (µg/ml) | |

| Alisol C 23-acetate | HT1080 (Fibrosarcoma) | 10-20 (µg/ml) | |

| Garciosaterpene A | HIV-1 Reverse Transcriptase | 15.5 (µg/mL) | |

| Garciosaterpene C | HIV-1 Reverse Transcriptase | 12.2 (µg/mL) |

Signaling Pathways in Anticancer Activity

The anticancer effects of protostane triterpenoids are mediated by complex signaling networks. Key pathways identified include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

This compound has been shown to inhibit the proliferation of non-small cell lung cancer and hepatocellular carcinoma cells by downregulating the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. This inhibition leads to the induction of apoptosis and cell cycle arrest. Similarly, Alisol A has been found to inactivate the PI3K/Akt signaling pathway in colorectal cancer cells.

Alisol A has been demonstrated to induce apoptosis in human oral cancer cells by activating the JNK and p38 MAPK signaling pathways. This activation triggers a caspase-dependent apoptotic cascade. This compound also regulates the activation of MAPKs in gastric cancer cells, contributing to its apoptotic effects.

Experimental Protocols for Anticancer Activity Assessment

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the protostane triterpenoid for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

Cell Treatment: Treat cancer cells with the desired concentration of the protostane triterpenoid for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Anti-inflammatory Activity

Protostane-type triterpenoids exhibit potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the inhibitory activity of protostane triterpenoids against soluble epoxide hydrolase (sEH) and NF-κB.

| Compound | Target | IC50 (µM) | Reference |

| Alismanin B | sEH | 7.15 | |

| 11-deoxy-25-anhydro alisol E | sEH | 3.40 | |

| 11-deoxy alisol B | sEH | 5.94 | |

| 25-O-ethyl alisol A | sEH | 9.57 | |

| 25-O-methylalisol A | NF-κB | 64.7 | |

| Alisol B | NF-κB | 32.3 | |

| 25-O-ethylalisol A | NF-κB | 47.3 | |

| Alisol A 24-acetate | NF-κB | 37.3 |

Signaling Pathways in Anti-inflammatory Activity

Several protostane triterpenoids, including Alisol B and Alisol A 24-acetate, have been shown to inhibit the activation of the NF-κB signaling pathway. This pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Experimental Protocols for Anti-inflammatory Activity Assessment

-

Enzyme Preparation: Use recombinant human sEH.

-

Assay Buffer: Prepare a Bis-Tris HCl buffer (25 mM, pH 7.4).

-

Substrate: Use a fluorogenic substrate such as PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate).

-

Reaction: In a 96-well plate, mix the sEH enzyme, the test compound (protostane triterpenoid), and the assay buffer. Incubate for a few minutes at 37°C.

-

Initiate Reaction: Add the substrate to initiate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm over time.

-

Data Analysis: Calculate the rate of substrate hydrolysis and determine the IC50 value of the inhibitor.

Antiviral Activity

Certain protostane-type triterpenoids have shown promising activity against viral pathogens, notably the human immunodeficiency virus (HIV).

Quantitative Data for Antiviral Activity

| Compound | Virus/Target | IC50 (µg/mL) | Reference |

| Garciosaterpene A | HIV-1 Reverse Transcriptase | 15.5 | |

| Garciosaterpene C | HIV-1 Reverse Transcriptase | 12.2 |

Experimental Protocols for Antiviral Activity Assessment

-

Enzyme and Substrate: Use a commercially available HIV-1 RT assay kit, which typically includes recombinant HIV-1 RT, a poly(A) template, an oligo(dT) primer, and dNTPs.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, template/primer, dNTPs, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Detection: The incorporation of dNTPs is typically measured using a colorimetric or radiometric method as per the kit's instructions.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Vasorelaxant Activity

Some protostane triterpenoids have been reported to exhibit vasorelaxant effects, suggesting their potential in cardiovascular applications.

Experimental Protocols for Vasorelaxant Activity Assessment

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.

-

Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Contraction Induction: Induce contraction of the aortic rings with a contractile agent such as phenylephrine or KCl.

-

Compound Addition: Once a stable contraction is achieved, add the protostane triterpenoid in a cumulative manner to the organ bath.

-

Tension Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent and calculate the EC50 value (the concentration required to achieve 50% of the maximum relaxation).

Conclusion

Protostane-type triterpenoids, particularly those isolated from Alisma species, represent a promising class of natural products with a wide spectrum of biological activities. Their potent anticancer and anti-inflammatory effects, underpinned by the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, highlight their potential for the development of novel therapeutic agents. Furthermore, their emerging antiviral and vasorelaxant properties warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of these fascinating molecules. Further research focusing on in vivo efficacy, safety profiles, and structure-activity relationships is crucial to translate the promising in vitro findings into clinical applications.

References

- 1. Potential of alisols as cancer therapeutic agents: Investigating molecular mechanisms, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protostane-type triterpenoids as natural soluble epoxide hydrolase inhibitors: Inhibition potentials and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anti-inflammatory Effects of Alisol B 23-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction